![molecular formula C10H20N2NiS4 B8047701 Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate is a coordination compound featuring nickel at its core, coordinated with two tert-butylcarbamothioyl groups and one water molecule. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate typically involves the reaction of nickel salts with tert-butylcarbamothioyl sulfide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Preparation of Ligands: The tert-butylcarbamothioyl sulfide ligands are synthesized by reacting tert-butyl isocyanate with hydrogen sulfide.
Coordination with Nickel: The ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process.
Crystallization: The product is isolated by crystallization, often by slowly evaporating the solvent or by cooling the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of nickel or to elemental nickel.
Substitution: The tert-butylcarbamothioyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction can produce elemental nickel.
Scientific Research Applications
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or as a tool in biochemical assays.
Environmental Chemistry: It is explored for its ability to catalyze the degradation of environmental pollutants.
Mechanism of Action
The mechanism by which Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate exerts its effects involves the coordination of the nickel center with various substrates. The nickel atom can facilitate electron transfer processes, making it an effective catalyst. The tert-butylcarbamothioyl ligands stabilize the nickel center and modulate its reactivity.
Comparison with Similar Compounds
Similar Compounds
Bis[(N,N′-di-tert-butylacetamidinato)nickel(II)]: Another nickel coordination compound with similar ligands.
Nickel(II) acetylacetonate: A widely used nickel complex in catalysis and material science.
Nickel(II) chloride: A simpler nickel salt used in various chemical reactions.
Uniqueness
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and in the formation of specialized materials.
Properties
IUPAC Name |
N-tert-butylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-5(2,3)6-4(7)8;/h2*1-3H3,(H2,6,7,8);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFKGUCWXMWKN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)[S-].CC(C)(C)NC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

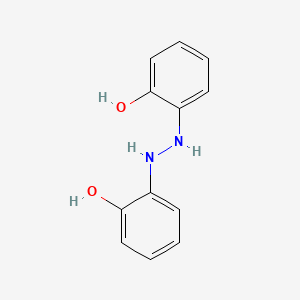
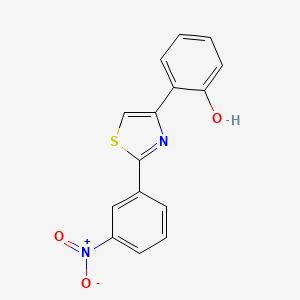
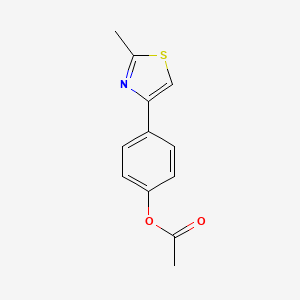
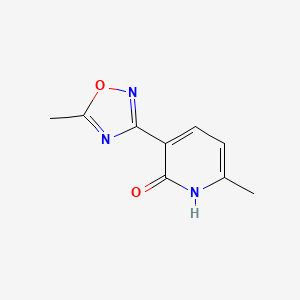
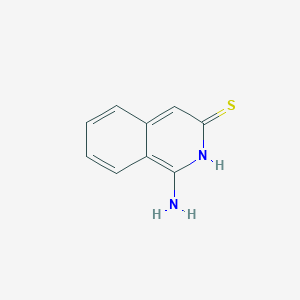
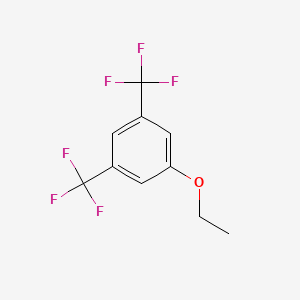
![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B8047660.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)
![(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8047670.png)
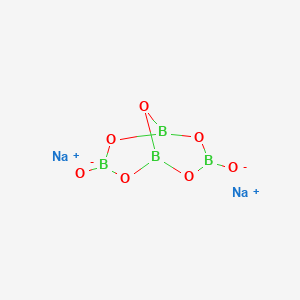

![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)
![2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B8047715.png)
